molecular formula C9H12N4 B13082217 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13082217
M. Wt: 176.22 g/mol
InChI Key: SIJBELFJZRJMBE-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, often referred to as an aza-Michael type reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo pyrimidine

Uniqueness

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific structural arrangement and the presence of the propan-2-yl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C9H12N4/c1-6(2)8-7(10)9-11-4-3-5-13(9)12-8/h3-6H,10H2,1-2H3

InChI Key

SIJBELFJZRJMBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=NC2=C1N

Origin of Product

United States

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